N,N-dimethyl-4-pyridinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

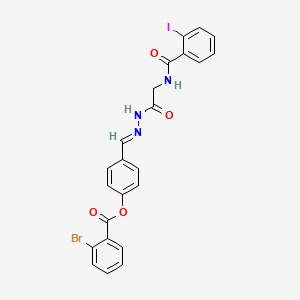

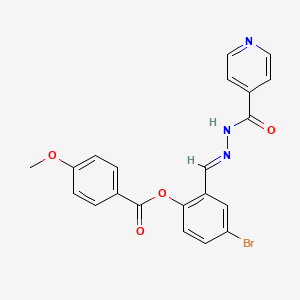

N,N-ジメチル-4-ピリジンカルボチオアミドは、化学式C8H10N2Sで表される化合物であり、4-ピリジンカルボチオアミド、N,N-ジメチル というクラスのピリジン誘導体に属しています。 この化合物の分子量は約166.246 g/molです .

2. 製法

合成経路:: N,N-ジメチル-4-ピリジンカルボチオアミドの合成は、4-ピリジンカルボチオアミドとジメチルアミンを反応させることで行われます。反応は以下のように進みます。

4-ピリジンカルボチオアミド+ジメチルアミン→N,N-ジメチル-4-ピリジンカルボチオアミド

反応条件:: 反応は通常、室温またはわずかに高温などの穏やかな条件下で行われます。エタノールやメタノールなどの溶媒が一般的に使用されます。

工業生産:: 大規模な工業生産に関する情報は限られていますが、N,N-ジメチル-4-ピリジンカルボチオアミドは主に特定の用途のために研究室で合成されています。

準備方法

Synthetic Routes:: The synthetic preparation of N,N-dimethyl-4-pyridinecarbothioamide involves the reaction of 4-pyridinecarbothioamide with dimethylamine. The reaction proceeds as follows:

4-pyridinecarbothioamide+Dimethylamine→this compound

Reaction Conditions:: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like ethanol or methanol are commonly used.

Industrial Production:: While there is limited information available on large-scale industrial production, this compound is primarily synthesized in research laboratories for specific applications.

化学反応の分析

反応性:: N,N-ジメチル-4-ピリジンカルボチオアミドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: 対応するスルホキシドまたはスルホン誘導体を形成するために酸化される可能性があります。

置換: 窒素原子は他の官能基で置換される可能性があります。

還元: カルボニル基の還元により、対応するアミンが得られる可能性があります。

酸化: 過酸化水素(HO)やm-クロロ過安息香酸(m-CPBA)などの酸化剤。

置換: ハロアルカンまたはアシルクロリド。

還元: 水素化ホウ素ナトリウム(NaBH)または水素化リチウムアルミニウム(LiAlH)などの還元剤。

主な生成物:: 主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホン誘導体が得られ、置換によりN-アルキル化またはN-アシル化生成物が得られる可能性があります。

4. 科学研究での用途

N,N-ジメチル-4-ピリジンカルボチオアミドは、さまざまな科学分野で用途が見られます。

化学: 他の化合物の合成のためのビルディングブロックとして使用されます。

生物学: 潜在的な生物学的活性を調査されています。

医学: 薬理学的特性について研究されています。

工業: 工業的な用途は限られていますが、そのユニークな構造により、さらなる研究が促される可能性があります。

科学的研究の応用

N,N-dimethyl-4-pyridinecarbothioamide finds applications in various scientific fields:

Chemistry: Used as a building block for the synthesis of other compounds.

Biology: Investigated for its potential biological activities.

Medicine: Studied for its pharmacological properties.

Industry: Limited industrial applications, but its unique structure may inspire further research.

作用機序

N,N-ジメチル-4-ピリジンカルボチオアミドの正確な作用機序は、現在も研究中の分野です。特定の分子標的または経路と相互作用する可能性がありますが、作用機序を解明するにはさらなる研究が必要です。

6. 類似の化合物との比較

N,N-ジメチル-4-ピリジンカルボチオアミドは、その特定の置換パターンにより比較的ユニークですが、他のピリジン誘導体と類似性を共有しています。いくつかの類似の化合物には以下が含まれます。

- 4-ピリジンカルボチオアミド

- N,N-ジメチルピリジン

- N,N-ジメチルチオアセトアミド

類似化合物との比較

While N,N-dimethyl-4-pyridinecarbothioamide is relatively unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Some similar compounds include:

- 4-Pyridinecarbothioamide

- N,N-dimethylpyridine

- N,N-dimethylthioacetamide

特性

CAS番号 |

51444-32-7 |

|---|---|

分子式 |

C8H10N2S |

分子量 |

166.25 g/mol |

IUPAC名 |

N,N-dimethylpyridine-4-carbothioamide |

InChI |

InChI=1S/C8H10N2S/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 |

InChIキー |

LEBCQJONSADYHM-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(=S)C1=CC=NC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)

![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)

![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)

![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)

![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)

![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)